molecular formula C11H15Li B8596504 lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide CAS No. 148893-04-3

lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide

Cat. No. B8596504
M. Wt: 154.2 g/mol
InChI Key: JGSRWLYVTIOWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05624878

Procedure details

7,9 dimethylbicyclo-[4.3.0]-nona-1(6),7-diene (5.0 g, 33.5 mmol) was added to 100 mL of pentane. To this solution nBuLi (2.7M, 13 mL) was added dropwise, and the mixture was stirred for 12 hours. The resulting white precipitate was collected via filtration, washed with pentane and dried under reduced pressure to give 5.02 g (97 percent) of product.
Name
7,9 dimethylbicyclo-[4.3.0]-nona-1(6),7-diene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[CH2:4][CH2:5][CH2:6][CH2:7][C:8]=2[CH:9]([CH3:11])[CH:10]=1.[Li:12]CCCC>CCCCC>[CH3:1][C-:2]1[C:3]2[CH2:4][CH2:5][CH2:6][CH2:7][C:8]=2[C:9]([CH3:11])=[CH:10]1.[Li+:12] |f:3.4|

Inputs

Step One
Name
7,9 dimethylbicyclo-[4.3.0]-nona-1(6),7-diene
Quantity
5 g
Type
reactant
Smiles
CC=1C=2CCCCC2C(C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
[Li]CCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected via filtration
WASH
Type
WASH
Details
washed with pentane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C[C-]1C=C(C=2CCCCC12)C.[Li+]
Measurements
Type Value Analysis
AMOUNT: MASS 5.02 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.